molecular formula C16H23NO3 B1326020 Ethyl 6-[3-(N,N-dimethylamino)phenyl]-6-oxohexanoate CAS No. 951885-86-2

Ethyl 6-[3-(N,N-dimethylamino)phenyl]-6-oxohexanoate

Cat. No. B1326020
CAS RN: 951885-86-2
M. Wt: 277.36 g/mol
InChI Key: FDJFKYGNWYKXGI-UHFFFAOYSA-N
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Description

Ethyl 6-[3-(N,N-dimethylamino)phenyl]-6-oxohexanoate, also known as EDMAH, is a synthetic compound with a wide range of applications in scientific research. It is a colorless and odorless powder that is soluble in water and organic solvents. EDMAH is used as a solvent in organic synthesis and as a reagent in analytical chemistry. It is also used as an intermediate in the synthesis of active pharmaceutical ingredients and other organic compounds. In addition, EDMAH has been used in a variety of biochemical and physiological studies due to its ability to bind to proteins and other biological molecules.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Ethyl 6-[3-(N,N-dimethylamino)phenyl]-6-oxohexanoate: serves as a precursor in the synthesis of a wide range of heterocyclic compounds. Its structure, containing both amino and keto functionalities, allows it to act as a versatile building block. It can be used to construct acyclic, carbocyclic, and various five- and six-membered heterocyclic derivatives, which are of significant interest due to their presence in numerous biologically active molecules .

Biological Activity Studies

The compound’s derivatives have shown potential in biological studies. The N,N-dimethylamino group can be involved in the formation of bioactive heterocycles, which are explored for their therapeutic properties. These studies aim to develop new classes of compounds for biomedical applications, particularly as pharmaceuticals .

Photophysical Research

In photophysical research, Ethyl 6-[3-(N,N-dimethylamino)phenyl]-6-oxohexanoate and its analogs can be studied for their unique photophysical properties. They can participate in photo-induced electron transfer processes, which are fundamental in understanding the behavior of organic molecules under light exposure and can lead to the development of new photoreactive materials .

Development of Anion Sensors

The compound’s structure is conducive to modifications that can create selective anion sensors. These sensors can detect specific anions through changes in optical properties, such as colorimetric or fluorescent shifts, upon anion binding. This application is crucial in environmental monitoring and industrial process control .

Conducting Polymer Research

Ethyl 6-[3-(N,N-dimethylamino)phenyl]-6-oxohexanoate: can be incorporated into conducting polymers. These polymers have applications in electronics and materials science, where they are used for their electrical conductivity and the ability to undergo doping processes to modify their electronic properties .

Enamine Chemistry

The compound’s enamine character allows it to serve as a scaffold for annulation reactions. These reactions are essential in organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. This property is particularly valuable in the synthesis of natural products and pharmaceuticals .

Push-Pull Ethylene Studies

As a push-pull ethylene, the compound is studied for its electronic properties, where the amino group donates electron density while the carbonyl group withdraws it. This dual functionality makes it an interesting subject for research in molecular electronics and the design of organic semiconductors .

Chemical Reactivity and Catalysis

Finally, the compound’s reactivity profile makes it a candidate for use in catalysis. Its ability to engage in various chemical reactions, such as additions and cyclizations, can be harnessed in the development of new catalytic processes, potentially leading to more efficient and sustainable chemical manufacturing .

properties

IUPAC Name

ethyl 6-[3-(dimethylamino)phenyl]-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-4-20-16(19)11-6-5-10-15(18)13-8-7-9-14(12-13)17(2)3/h7-9,12H,4-6,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDJFKYGNWYKXGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CC(=CC=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501251534
Record name Ethyl 3-(dimethylamino)-ε-oxobenzenehexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501251534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-[3-(N,N-dimethylamino)phenyl]-6-oxohexanoate

CAS RN

951885-86-2
Record name Ethyl 3-(dimethylamino)-ε-oxobenzenehexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951885-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-(dimethylamino)-ε-oxobenzenehexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501251534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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